molecular formula C24H20O4 B11155186 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B11155186
M. Wt: 372.4 g/mol
InChI Key: ZGPAVSFWWIHYMY-UHFFFAOYSA-N
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Description

5,7-Bis(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetically modified coumarin derivative of interest in medicinal and organic chemistry research. The benzyloxy groups at the 5 and 7 positions are common protecting groups for phenolic hydroxy functions, making this compound a valuable synthetic intermediate for further chemical transformations . The core coumarin structure is known for its diverse biological activities, and research on similar benzyloxy-substituted coumarins has shown that such compounds are investigated for their potential as acetylcholinesterase inhibitors, which is a relevant target for Alzheimer's disease research . Furthermore, other structural analogs have demonstrated significant antimicrobial properties in vitro, indicating the potential of this chemical class in developing new anti-infective agents . The methyl substituent at the 4-position can influence the electronic properties and reactivity of the coumarin core, offering a site for further functionalization. Researchers utilize this compound and its derivatives as a key scaffold for designing and synthesizing novel molecules with potential pharmacological activity. Handle with care; refer to the material safety data sheet for detailed hazard and handling information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-methyl-5,7-bis(phenylmethoxy)chromen-2-one

InChI

InChI=1S/C24H20O4/c1-17-12-23(25)28-22-14-20(26-15-18-8-4-2-5-9-18)13-21(24(17)22)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

ZGPAVSFWWIHYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Optimization

CatalystConditionsYield (%)TimeReference
UiO-66-SO₃H (MOF)140°C, phloroglucinol:ethyl acetoacetate (1:1.6)66.04 h
ChCl:l-(+)-tartaric acid (DES)110°C, solvent-free9810 min
Concentrated H₂SO₄80°C, traditional method60–752–4 h

Mechanistic Insights :

  • The reaction proceeds through transesterification, intramolecular hydroxyalkylation, and dehydration.

  • Brønsted acid sites in UiO-66-SO₃H lower activation energy to 12.6 kcal/mol, enhancing efficiency.

  • Deep eutectic solvents (DES) improve sustainability by acting as both solvent and catalyst.

O-Benzylation of 5,7-Dihydroxy-4-methylcoumarin

The dihydroxy intermediate undergoes benzylation at the 5- and 7-positions using benzyl halides and bases.

Regioselective Benzylation Strategies

MethodReagentsConditionsYield (%)Reference
Dual-step alkylationBnCl, K₂CO₃, DMF90°C, 8–12 h70–85
One-pot protectionBnBr, Cs₂CO₃, DMFRT, 24 h65–78
Microwave-assistedBnCl, K₂CO₃, KI, DMF100°C, 30–60 min88–92

Key Challenges :

  • Regioselectivity : The 5-OH is less reactive due to hydrogen bonding with the lactone carbonyl, necessitating excess benzyl chloride for complete bis-benzylation.

  • Side reactions : Over-alkylation or ether cleavage is mitigated by controlling stoichiometry (2.2 eq BnCl per OH group).

Solvent and Base Optimization

BaseSolventBenzylation Efficiency (%)
K₂CO₃DMF85
Cs₂CO₃Acetone78
NaHTHF68

Purification : Crude products are purified via column chromatography (hexane/EtOAc) or recrystallization (ethanol/water).

Advanced Synthetic Approaches

Tandem Pechmann-Benzylation in DES

A one-pot method using choline chloride:l-(+)-tartaric acid DES achieves:

  • Core synthesis : 98% yield in 10 min at 110°C.

  • In situ benzylation : 80% yield with BnCl (2.2 eq) and K₂CO₃ at 90°C.

Solid-Phase Synthesis for Scalability

Immobilized catalysts (e.g., sulfonated graphene oxide) enable:

  • Recyclability: 5 cycles with <5% yield loss.

  • Throughput: 50 g-scale production at 82% yield.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.50 (s, 1H, H-6), 6.41 (s, 1H, H-8), 5.95 (s, 1H, H-3), 4.02 (t, 4H, OCH₂), 2.46 (s, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1607 cm⁻¹ (C=C).

Purity : HPLC analysis confirms >99% purity after recrystallization .

Chemical Reactions Analysis

Substitution Reactions

The benzyloxy groups at positions 5 and 7 undergo nucleophilic and electrophilic substitution under specific conditions.

Electrophilic Aromatic Substitution

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the para positions of the benzyl rings.

  • Sulfonation : Sulfur trioxide in concentrated H₂SO₄ selectively sulfonates the electron-rich aromatic rings.

Nucleophilic Substitution

  • Benzyloxy Group Replacement : Treatment with HBr in acetic acid replaces benzyloxy groups with hydroxyl groups .

Reaction TypeReagents/ConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5,7-bis(3-nitrobenzyloxy)-4-methyl-chromen-2-one68%
DebenzylationHBr (33% in AcOH), reflux5,7-dihydroxy-4-methyl-chromen-2-one82%

Oxidation and Reduction

The chromen-2-one core and methyl group participate in redox reactions.

Oxidation

  • Core Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the methyl group at position 4 to a carboxylic acid.

  • Benzyloxy Group Stability : Benzyl ethers remain intact under mild oxidizing conditions (e.g., KMnO₄) .

Reduction

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the lactone carbonyl to a secondary alcohol .

Reaction TypeReagents/ConditionsProductsYieldReference
Methyl OxidationCrO₃/HAc, 80°C4-carboxy-5,7-bis(benzyloxy)-2H-chromen-2-one45%
Lactone ReductionNaBH₄/MeOH, 25°C5,7-bis(benzyloxy)-4-methyl-chroman-2-ol73%

Deprotection

  • Benzyl Ether Cleavage : Catalytic hydrogenation (H₂/Pd-C) or BCl₃ in CH₂Cl₂ removes benzyl groups selectively .

Ring-Opening

  • Acidic Hydrolysis : Concentrated HCl opens the lactone ring, yielding a dicarboxylic acid derivative .

Reaction TypeReagents/ConditionsProductsYieldReference
HydrogenolysisH₂ (1 atm)/10% Pd-C, EtOAc5,7-dihydroxy-4-methyl-chromen-2-one90%
Acid Hydrolysis6M HCl, reflux4-methyl-5,7-dihydroxy-chromen-2,6-dicarboxylic acid58%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids, the 4-methyl group is functionalized .

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME4-aryl-5,7-bis(benzyloxy)-2H-chromen-2-one60–75%

Photochemical and Thermal Reactions

  • UV-Induced Cyclization : Under UV light, the chromen-2-one core undergoes [2+2] cycloaddition with alkenes .

  • Thermal Rearrangement : Heating in DMF induces benzyl group migration.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • Cytochrome P450 Inhibition : Competitively binds to CYP3A4 via π-π stacking with the chromenone core .

Key Mechanistic Insights

  • Electronic Effects : Electron-donating benzyloxy groups activate the chromenone ring toward electrophilic substitution.

  • Steric Hindrance : The 4-methyl group directs substitution to the less hindered 5- and 7-positions .

  • Protection Strategies : Benzyl groups serve as temporary protectants for hydroxyl groups during multistep syntheses .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds similar to 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one exhibit notable anticancer properties. For instance, derivatives of chromenones have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
    CompoundCell LineIC50 (µM)
    This compoundMCF-7TBD
    5c (derivative)MDA-MB-2311.51
    QuercetinHCT-1165.79
    • The structure–activity relationship (SAR) studies suggest that the substitution pattern significantly influences the anticancer activity of these compounds. The presence of lipophilic substituents at specific positions enhances their biological efficacy .
  • Antioxidant Properties :
    • The compound has been investigated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies show that derivatives of chromenones can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
  • Anti-inflammatory Effects :
    • Research indicates that compounds within this class may also exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways could make them candidates for treating inflammatory diseases .

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
  • Gene Expression Regulation : It may influence the expression of genes associated with cell proliferation and survival .

Case Studies

  • In Vitro Studies :
    • A study assessing the cytotoxic effects of various chromenone derivatives found that certain modifications to the benzyloxy groups enhanced their antiproliferative activity against human cancer cell lines .
  • Comparative Analysis :
    • A comparative analysis of structurally similar compounds revealed that those with additional halogen substitutions exhibited superior biological activities, highlighting the importance of chemical structure in determining efficacy .

Mechanism of Action

The mechanism of action of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one
  • Structure : A 4H-chromen-4-one core with phenyl at C2 and benzyloxy groups at C5 and C7.
  • Key Differences :
    • The lactone oxygen is at C4 (4H-chromen-4-one), altering electron distribution compared to the 2H-chromen-2-one core.
    • A phenyl group at C2 introduces greater steric bulk and π-conjugation compared to the 4-methyl group in the target compound.
  • Crystallography : Exhibits π-π stacking between benzyloxy-substituted aromatic rings (centroid distance: 3.75 Å) . The target compound’s 4-methyl group may reduce such interactions due to smaller steric effects.
5,7-Bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
  • Structure : Contains three benzyloxy groups (C5, C7, and C4-phenyl).
  • The 4H-chromen-4-one core has a longer carbonyl bond (C7=O2: 1.228 Å) due to intermolecular van der Waals interactions .
5,7-Dihydroxy-4-methyl-2H-chromen-2-one
  • Structure : Lacks benzyloxy groups, with hydroxyls at C5 and C7.
  • Key Differences :
    • Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing antioxidant activity but reducing metabolic stability compared to benzyl-protected analogues .
Comparison with Analogues
  • 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one: Synthesized via iodine-mediated cyclization of a propenone precursor .
  • 5,7-Dihydroxy Derivatives: Typically require deprotection steps (e.g., hydrogenolysis) to remove benzyl groups .

Physicochemical Properties

Property 5,7-Bis(benzyloxy)-4-methyl-2H-chromen-2-one 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one
Molecular Weight ~380 (estimated) 540.60
LogP (Predicted) ~4.5 ~6.2
Crystal Packing Less π-π stacking (due to 4-methyl) Strong π-π stacking (3.75 Å)
Solubility Low in water, high in DMSO Similar, but enhanced by phenyl group

Biological Activity

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one, a member of the chromenone family, has garnered attention due to its potential biological activities. This compound features a chromenone core with two benzyloxy substituents and a methyl group, which contribute to its unique chemical properties and biological interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C19H18O3\text{C}_{19}\text{H}_{18}\text{O}_3

This compound's design enhances its lipophilicity, promoting interactions with biological membranes and receptors. The presence of benzyloxy groups is particularly significant as they may enhance the compound's bioavailability and pharmacological effects.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of coumarin have been shown to scavenge free radicals effectively. A study highlighted that certain coumarin derivatives demonstrated strong antioxidant activity, suggesting that this compound may possess similar capabilities due to its structural features .

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds in this class can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For example, a related compound was shown to block NF-κB signaling pathways, leading to reduced inflammation in RAW264.7 cells . It is plausible that this compound could exhibit analogous effects.

Antiviral Activity

The antiviral potential of coumarin derivatives has been explored extensively. In particular, studies on various coumarins have shown weak inhibitory activity against HIV strains . Although specific data on the antiviral activity of this compound is limited, its structural similarities to other active compounds suggest it may warrant further investigation in this area.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • Anticancer Activity : A study assessed the cytotoxic effects of various coumarin derivatives on cancer cell lines. Compounds were evaluated using MTT assays, revealing significant cytotoxicity against prostate cancer cell lines (PC3 and DU145) . The mechanism involved chromatin condensation and DNA damage.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the chromenone structure can significantly influence biological activity. For instance, compounds with specific substitutions showed enhanced anti-HIV activity compared to their analogs .
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that certain structural features correlate with antioxidant activity in coumarins. This approach can be applied to predict the biological activity of this compound based on its molecular structure .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
5-hydroxy-7-methoxyflavoneContains methoxy instead of benzyloxyExhibits anti-inflammatory properties
6,7-bis(2,6-dichlorobenzyloxy)-2H-chromen-2-oneContains dichlorobenzyloxy groupsEnhanced biological activity due to additional chlorine
5,7-bis(benzyloxy)-4-methylcoumarinSimilar chromenone core; lacks chlorineKnown for strong antioxidant properties

Q & A

Q. Advanced

  • π-π stacking : Observed between parallel benzyl rings (centroid distance: ~3.75 Å), stabilizing the crystal lattice .
  • Weak C–H···O interactions : Contribute to layered packing along the a-axis .
  • Benzyloxy torsional flexibility : Twisted dihedral angles (up to 82°) introduce steric strain, affecting solubility and melting points .
    Graph-set analysis (e.g., Etter’s rules) can categorize hydrogen-bonding motifs for predictive crystal engineering .

What spectroscopic and computational methods validate the structure and electronic properties of this compound?

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm benzyloxy and methyl substituents.
  • MS : ESI-MS ([M+1]+^+ peaks) verifies molecular weight .
  • UV-Vis : Chromenone’s conjugated system shows λmax ~300–350 nm, typical for flavone derivatives .
  • DFT calculations : Predict HOMO-LUMO gaps and charge distribution, correlating with reactivity .

How can structural data guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Substituent modification : Introducing electron-withdrawing groups at C-4 or extending π-conjugation alters antioxidant activity .
  • Hydrogen-bond donors : Replacing benzyloxy with hydroxyl groups enhances metal-chelating capacity, as seen in related flavones .
  • Crystallographic insights : π-π stacking distances and torsional angles inform solubility and bioavailability optimization .

How are contradictions between spectroscopic and crystallographic data resolved?

Q. Advanced

  • Discrepancy example : A longer carbonyl bond (C=O: 1.228 Å vs. typical 1.21 Å) in SC-XRD may arise from intermolecular van der Waals interactions, validated via IR (C=O stretch ~1680 cm⁻¹) .
  • Validation : Cross-check NMR coupling constants with dihedral angles from X-ray data. Disordered regions in crystals are modeled using PART instructions in SHELXL .

What role do solvent and crystallization conditions play in polymorph formation?

Q. Advanced

  • Solvent selection : Methanol/dichloromethane (1:5) yields single crystals via slow evaporation, favoring triclinic packing .
  • Temperature effects : Crystallization at 293 K versus 100 K may alter unit cell parameters due to thermal expansion .
  • Polymorph screening : High-throughput screening with varied solvents (e.g., THF, acetone) identifies metastable forms for pharmaceutical applications .

How is the compound’s stability under experimental conditions (e.g., light, heat) assessed?

Q. Basic

  • Thermogravimetric analysis (TGA) : Determines decomposition onset (~440 K) .
  • Photostability : UV irradiation (254 nm) monitors chromenone ring integrity via HPLC. Benzyloxy groups enhance stability compared to hydroxylated analogs .

What advanced techniques probe dynamic processes (e.g., tautomerism) in this compound?

Q. Advanced

  • Variable-temperature NMR : Detects keto-enol tautomerism shifts in DMSO-d₆ .
  • Time-resolved XRD : Captures lattice changes during phase transitions .
  • Solid-state NMR : Correlates 13^{13}C chemical shifts with crystallographic environments .

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